

An In-depth Technical Guide to 4-Chloro-2,5-dimethylpyrimidine

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Compound of Interest

Compound Name: 4-Chloro-2,5-dimethylpyrimidine

Cat. No.: B1314056

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Chloro-2,5-dimethylpyrimidine**, a substituted pyrimidine of interest in medicinal chemistry and drug development. This document collates available physicochemical data, outlines potential synthetic and analytical methodologies based on related compounds, and explores its putative role in therapeutic applications. The information is structured to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

Core Properties of 4-Chloro-2,5-dimethylpyrimidine

4-Chloro-2,5-dimethylpyrimidine is a halogenated pyrimidine derivative. Its chemical structure and key properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₆ H ₇ ClN ₂	[1]
Molecular Weight	142.588 g/mol	[1]
CAS Number	75712-74-2	[1]
Appearance	Liquid	[2]
Boiling Point	82-83 °C (18 mmHg)	[1]

Synthesis and Characterization

While specific experimental protocols for the synthesis of **4-Chloro-2,5-dimethylpyrimidine** are not extensively detailed in publicly available literature, methods for synthesizing structurally similar compounds, such as 4-chloro-2,6-dimethylpyrimidine, can provide a foundational methodology.

Putative Synthetic Protocol

A potential synthetic route can be extrapolated from the synthesis of 4-chloro-2,6-dimethylpyrimidine, which involves a condensation reaction followed by chlorination.

Step 1: Synthesis of 4-hydroxy-2,5-dimethylpyrimidine

This step would likely involve the condensation of 2-methylmalonamate with acetamidine.

- Reactants: Ethyl 2-methylacetoacetate and acetamidine hydrochloride.
- Base: A suitable base, such as sodium ethoxide or potassium hydroxide, in an alcoholic solvent.
- Procedure: The reactants are refluxed in an appropriate solvent (e.g., ethanol). The resulting intermediate, 4-hydroxy-2,5-dimethylpyrimidine, can be isolated upon cooling and acidification.

Step 2: Chlorination of 4-hydroxy-2,5-dimethylpyrimidine

The hydroxyl group is then replaced by a chlorine atom using a chlorinating agent.

- **Reagent:** Phosphorus oxychloride (POCl_3) is a common reagent for this transformation.
- **Procedure:** The 4-hydroxy-2,5-dimethylpyrimidine is heated with excess phosphorus oxychloride. After the reaction is complete, the excess POCl_3 is removed under reduced pressure. The residue is then carefully quenched with ice water and neutralized to precipitate the crude product. Purification can be achieved by recrystallization or column chromatography.

Analytical Characterization

The structure and purity of **4-Chloro-2,5-dimethylpyrimidine** would be confirmed using standard analytical techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H NMR would show characteristic peaks for the two methyl groups and the pyrimidine ring proton. ^{13}C NMR would provide information on the carbon skeleton of the molecule.
- **Mass Spectrometry (MS):** Mass spectral analysis would confirm the molecular weight of the compound, with the characteristic isotopic pattern for a chlorine-containing molecule.
- **Chromatography:** Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) would be used to assess the purity of the synthesized compound.

Applications in Drug Discovery and Development

Substituted pyrimidines are a cornerstone in medicinal chemistry due to their presence in a wide range of biologically active compounds, including approved drugs. While specific biological targets for **4-Chloro-2,5-dimethylpyrimidine** are not yet fully elucidated, its structural motifs suggest potential applications as an intermediate in the synthesis of kinase inhibitors and other therapeutic agents.

The pyrimidine core can act as a scaffold that mimics the purine bases of ATP, enabling it to bind to the ATP-binding site of various kinases. The chloro-substituent provides a reactive

handle for further chemical modifications, allowing for the synthesis of a library of derivatives to probe structure-activity relationships (SAR) and optimize binding to a target protein.

Visualizing Workflows and Pathways

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a substituted chloropyrimidine like **4-Chloro-2,5-dimethylpyrimidine**.

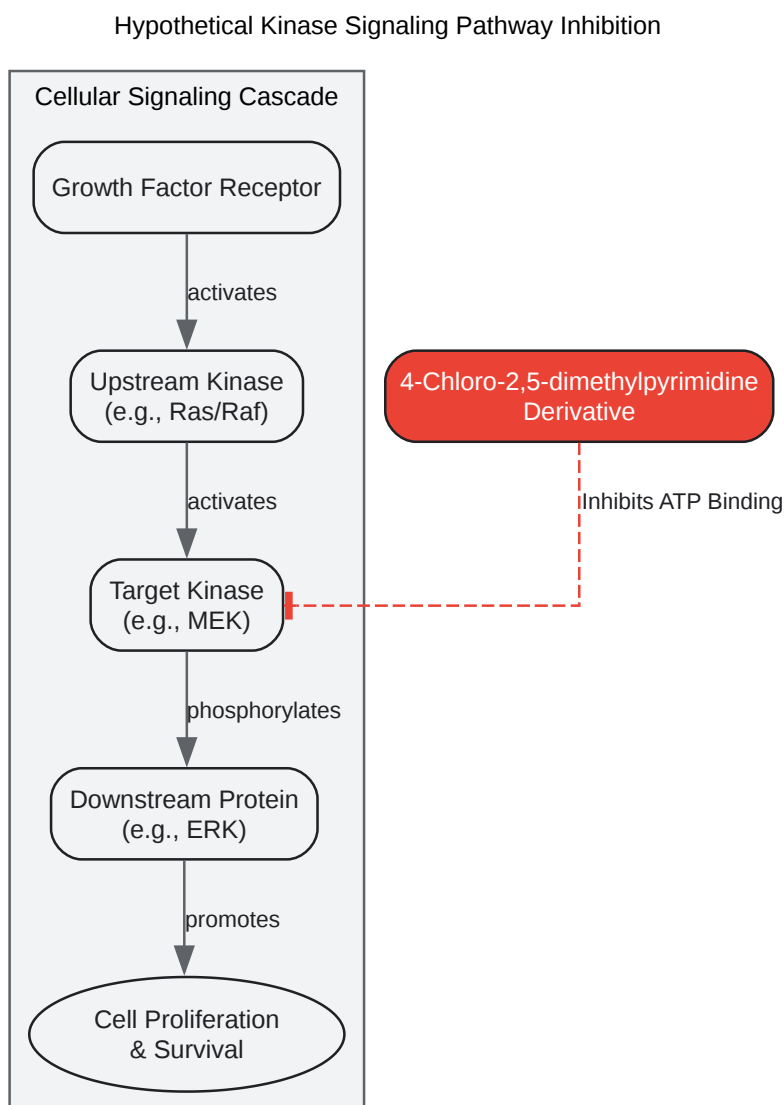


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Caption: A generalized workflow for the synthesis and analysis of **4-Chloro-2,5-dimethylpyrimidine**.

Hypothetical Signaling Pathway Inhibition

Given that many pyrimidine derivatives are developed as kinase inhibitors, the following diagram illustrates a hypothetical scenario where a derivative of **4-Chloro-2,5-dimethylpyrimidine** inhibits a generic kinase signaling pathway, a common mechanism in cancer therapy.



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Caption: Hypothetical inhibition of a kinase pathway by a **4-Chloro-2,5-dimethylpyrimidine** derivative.

Conclusion

4-Chloro-2,5-dimethylpyrimidine represents a valuable building block for the synthesis of potentially bioactive molecules. While detailed biological data for this specific compound is limited, its structural features align with those of known pharmacophores, particularly in the realm of kinase inhibition. This guide provides a foundational understanding of its properties and potential applications, serving as a starting point for further research and development in

the field of medicinal chemistry. The provided workflows and hypothetical pathways offer a conceptual framework for its integration into drug discovery programs.

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